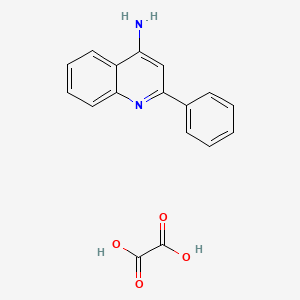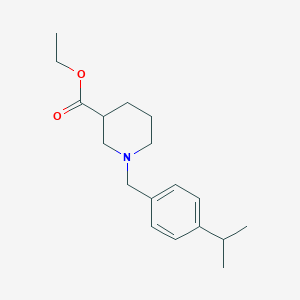
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MeOPP, is a chemical compound that has gained significant attention in the field of scientific research. MeOPP is a pyrrolidine-based compound that acts as a potent antagonist of the dopamine D2 receptor. It has been found to be effective in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
作用機序
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a potent antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that regulates mood, motivation, and reward. By blocking the dopamine receptor, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione reduces the activity of the dopaminergic system, which results in a decrease in the symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione also reduces the levels of pro-inflammatory cytokines, which are molecules that promote inflammation in the brain. Additionally, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of glutathione, which is an antioxidant that protects the brain from oxidative stress.
実験室実験の利点と制限
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a potent and selective antagonist of the dopamine D2 receptor, which makes it a valuable tool for studying the dopaminergic system. It has been used in various in vitro and in vivo experiments to investigate the role of dopamine in neurological and psychiatric disorders. However, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has some limitations for lab experiments. It is a complex compound that requires specialized equipment and skilled professionals for its synthesis. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is also expensive, which limits its availability for research purposes.
将来の方向性
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies for the treatment of neurological and psychiatric disorders. However, more research is needed to understand its mechanism of action and potential side effects. Future studies should focus on investigating the long-term effects of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione on the brain and its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies should investigate the potential of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a tool for studying the dopaminergic system and its role in neurological and psychiatric disorders.
合成法
The synthesis of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxyphenylacetic acid with 4-methyl-1-piperazinecarboxylic acid in the presence of thionyl chloride. The resulting compound is then reacted with pyrrolidinedione to yield 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. The synthesis of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a complex process that requires skilled professionals and specialized equipment.
科学的研究の応用
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-17-7-9-18(10-8-17)14-11-15(20)19(16(14)21)12-3-5-13(22-2)6-4-12/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQUZHSNIKHHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4925069.png)
![ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4925077.png)


![(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B4925108.png)
![N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxy-2-naphthamide](/img/structure/B4925109.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4925111.png)
![1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)
![2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)